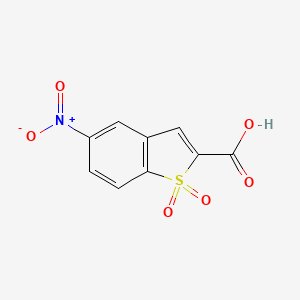
n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide: is an organic compound with the molecular formula C11H12Cl2N2O. It is characterized by the presence of a cyclopropyl group attached to an acetamide moiety, which is further substituted with a 2,4-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 2,4-dichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atoms on the phenyl ring can be replaced by other substituents using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry: n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in assays to evaluate its effects on different biological systems .
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- n-Cyclopropyl-2-((2,4-dichlorophenyl)amino)acetamide
- N-(2,4-dichlorophenyl)acetamide
- N-cyclopropyl-2-aminobenzamide
Comparison: this compound is unique due to the presence of both the cyclopropyl and 2,4-dichlorophenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12Cl2N2O |
|---|---|
Molecular Weight |
259.13 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2,4-dichloroanilino)acetamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |
InChI Key |
YTBMRFAQRNHLPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


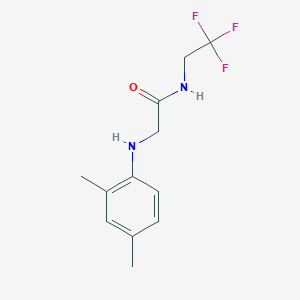
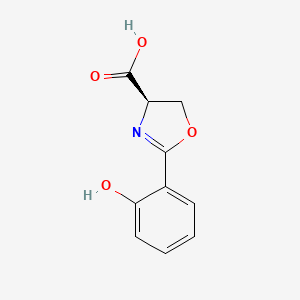
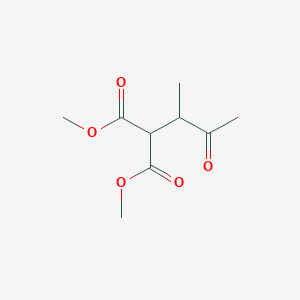
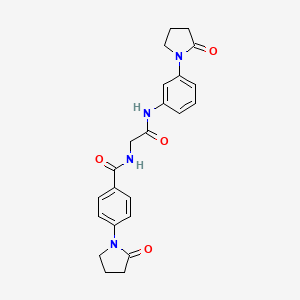
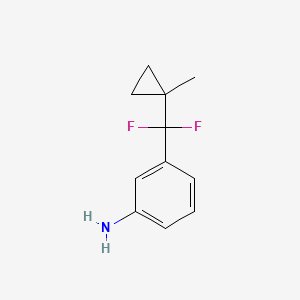
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
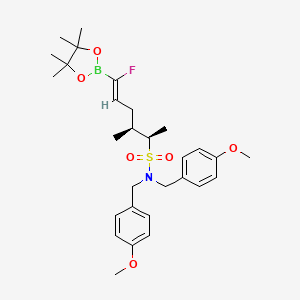
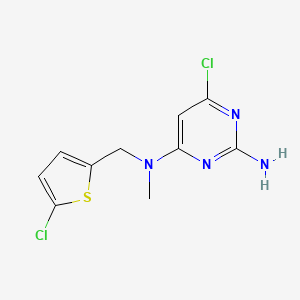
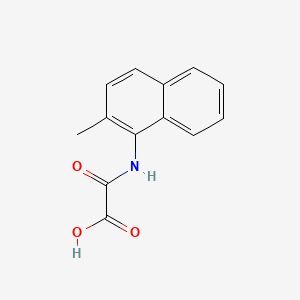
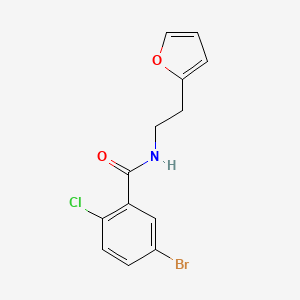
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)
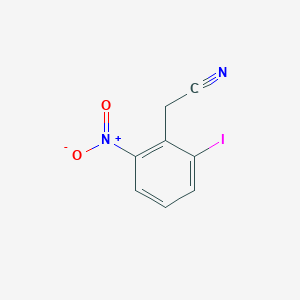
![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
